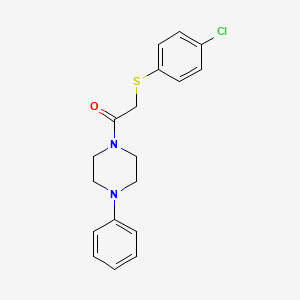

2-((4-Chlorophenyl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Description

2-((4-Chlorophenyl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic compound featuring a piperazine core substituted with a phenyl group at the 4-position and an ethanone moiety linked to a 4-chlorophenylthio group. Its molecular formula is C₁₈H₁₈ClN₂OS, with a molecular weight of 345.86 g/mol (calculated).

Properties

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2OS/c19-15-6-8-17(9-7-15)23-14-18(22)21-12-10-20(11-13-21)16-4-2-1-3-5-16/h1-9H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCSVRZLZFKVBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorophenyl)thio)-1-(4-phenylpiperazin-1-yl)ethanone typically involves the reaction of 4-chlorothiophenol with 1-(4-phenylpiperazin-1-yl)ethanone. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorophenyl)thio)-1-(4-phenylpiperazin-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA; typically carried out in solvents like dichloromethane or acetonitrile.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or ether.

Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or elevated temperatures.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-((4-Chlorophenyl)thio)-1-(4-phenylpiperazin-1-yl)ethanone has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-Chlorophenyl)thio)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on modifications to the piperazine ring, thioether substituents, or ethanone-linked aromatic groups. Below is a detailed comparison:

Structural Analogues with Piperazine Modifications

Key Observations :

- Replacement of the 4-chlorophenylthio group with isoxazol-4-ylmethylthio (as in ) significantly alters bioactivity, enabling androgen receptor inhibition in castration-resistant prostate cancer (CRPC). This suggests that the thioether’s electronic properties (e.g., electron-withdrawing vs. heterocyclic groups) critically influence target selectivity.

- The oxadiazole-thio analog () lacks reported activity, highlighting the importance of the chlorophenyl group in enhancing interactions with hydrophobic binding pockets.

Analogues with Thioether and Aromatic Group Variations

Key Observations :

- The indole-ethanone analog () demonstrates potent antiplasmodial activity (pIC50 = 7.9520), outperforming chloroquine. This underscores the role of the nitro-indole group in enhancing redox-mediated parasitic toxicity.

- The dimethoxyphenyl-propanone analog () exhibits crystallographic stability, suggesting that methoxy groups improve molecular packing and solubility.

Biological Activity

2-((4-Chlorophenyl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a compound that has attracted significant interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features, including a chlorophenyl group, a phenylpiperazine moiety, and a thioether linkage, suggest potential biological activities that merit detailed investigation.

- IUPAC Name : 2-(4-chlorophenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone

- Molecular Formula : C18H19ClN2OS

- CAS Number : 403833-49-8

- Molecular Weight : 348.88 g/mol

The biological activity of 2-((4-Chlorophenyl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activity or receptor binding, influencing various cellular pathways. Notably, compounds with similar structures have been shown to inhibit enzymes involved in cell proliferation, suggesting potential anticancer properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens.

- Anticancer Potential : The compound has been evaluated for its ability to inhibit cancer cell proliferation, with some studies indicating significant cytotoxic effects on tumor cells.

- Neuropharmacological Effects : Given the presence of the phenylpiperazine moiety, there is potential for activity related to neurotransmitter modulation.

Anticancer Activity

A study conducted by researchers demonstrated that derivatives of piperazine compounds showed promising anticancer activity. In vitro assays indicated that 2-((4-Chlorophenyl)thio)-1-(4-phenylpiperazin-1-yl)ethanone significantly reduced cell viability in several cancer cell lines, including breast and lung cancer models. The mechanism was linked to the induction of apoptosis and inhibition of the PI3K/Akt signaling pathway.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 8.0 | Inhibition of PI3K/Akt pathway |

| HeLa (Cervical) | 15.0 | Cell cycle arrest |

Antimicrobial Studies

In another study focused on antimicrobial efficacy, 2-((4-Chlorophenyl)thio)-1-(4-phenylpiperazin-1-yl)ethanone was tested against common bacterial strains. Results indicated moderate antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Streptococcus pneumoniae | 16 µg/mL |

Q & A

Q. What synthetic methodologies are reported for preparing 2-((4-Chlorophenyl)thio)-1-(4-phenylpiperazin-1-yl)ethanone?

Answer: The compound is synthesized via nucleophilic substitution reactions. A typical approach involves refluxing α-bromo-4-chloroacetophenone with a thiol-containing precursor (e.g., 4-chlorothiophenol) in dry benzene for 7 hours. Post-reaction, the product is purified via hot filtration, trituration with diethyl ether, and crystallization from ethanol. Yield optimization requires strict control of stoichiometry and solvent dryness .

Q. What spectroscopic techniques are used to characterize this compound?

Answer: Key methods include:

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1739 cm⁻¹, C-S-C stretch at ~1091 cm⁻¹) .

- ¹H NMR : Confirms aromatic proton environments (δ 7.95–7.47 ppm) and methylene groups (δ 3.94 ppm) .

- Mass spectrometry (EIMS) : Validates molecular weight (e.g., [M⁺] at m/z 254 for related analogs) .

Q. How is purity assessed during synthesis?

Answer: Purity is confirmed via melting point analysis, TLC (using silica gel plates), and HPLC with UV detection. Crystallization from ethanol or benzene ensures removal of unreacted starting materials .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Answer: Single-crystal X-ray diffraction (at 113 K) with SHELXL refinement provides precise bond parameters (e.g., C–Cl bond length: ~1.74 Å, C–S bond: ~1.81 Å). Discrepancies between computational models (e.g., DFT) and experimental data are resolved by refining torsional angles and validating against crystallographic datasets (R-factor < 0.035) .

Q. What strategies address contradictions in biological activity data across structural analogs?

Answer: Comparative studies using derivatives (e.g., thiazole or benzothiazole variants) are conducted under standardized assays (e.g., MTT for anticancer activity). Dose-response curves and IC₅₀ values are analyzed to identify structure-activity relationships (SARs). For example, substituting the piperazine ring with imidazole alters cytotoxicity profiles .

Q. How can reaction kinetics be optimized for scale-up synthesis?

Answer: Kinetic studies using in situ FTIR or HPLC track intermediate formation. Solvent effects (e.g., benzene vs. DMF) and catalyst screening (e.g., K₂CO₃ vs. Et₃N) improve reaction rates. Arrhenius plots determine activation energy, guiding temperature optimization (e.g., 80°C for 7 hours vs. shorter durations at higher temps) .

Methodological Recommendations

- Crystallization : Use ethanol or benzene for high-purity crystals suitable for X-ray studies .

- Data Validation : Cross-check computational (DFT) bond angles with crystallographic data to resolve discrepancies .

- Biological Assays : Include positive controls (e.g., doxorubicin) and replicate experiments to ensure reproducibility in activity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.